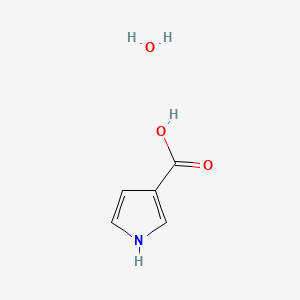
Pyrrole-3-carboxylic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its beige to brown crystalline powder appearance . This compound is used in various scientific research applications due to its unique chemical properties.
作用機序
Target of Action
Pyrrole-3-carboxylic acid hydrate is known to have a diverse nature of activities . .
Mode of Action
It is known that pyrrole-containing compounds can interact with various biological targets due to their diverse nature of activities .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways due to their diverse nature of activities . .
Result of Action
It is known that pyrrole-containing compounds can have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Action Environment
It is known that the compound is soluble in water, benzene, diethyl ether, and petrol ether , which could potentially influence its action and stability.
生化学分析
Biochemical Properties
It is known that pyrrole-containing compounds have diverse biological activities and are found in many natural products
Cellular Effects
One study has shown that poly(pyrrole-3-carboxylic acid) nanoparticles, which are synthesized using Pyrrole-3-carboxylic acid hydrate, can be used as carriers for combined chemo-photothermal therapy . These nanoparticles exhibited pH-sensitive and near-infrared laser-controlled drug release, which was beneficial for drug enrichment in the tumor and for reducing the toxicity and side effects in normal tissue .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 144.0°C to 147.0°C , suggesting that it is stable at room temperature
準備方法
Synthetic Routes and Reaction Conditions: Pyrrole-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron(III) chloride and other reagents ensures efficient production .
化学反応の分析
Types of Reactions: Pyrrole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,3-diones.
Reduction: Reduction reactions can convert pyrrole-3-carboxylic acid to pyrrole-3-methanol.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated pyrrole derivatives.
科学的研究の応用
Pyrrole-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific electronic properties.
類似化合物との比較
- Pyrrole-2-carboxylic acid
- Pyrrole-3,4-dicarboxylic acid
- Indole-3-carboxylic acid
Comparison: Pyrrole-3-carboxylic acid hydrate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity. Compared to pyrrole-2-carboxylic acid, it has different electronic properties and reactivity towards electrophilic substitution . Indole-3-carboxylic acid, while structurally similar, contains an additional benzene ring, leading to different chemical and biological properties .
特性
IUPAC Name |
1H-pyrrole-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUWWPGGBWCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














